molecular formula C16H29ClN2O3 B13178839 tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate

Cat. No.: B13178839
M. Wt: 332.9 g/mol
InChI Key: MHFPREFWHGOPLD-UHFFFAOYSA-N
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Description

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a diazocane ring, and a 3-chloro-2,2-dimethylpropanoyl moiety

Preparation Methods

The synthesis of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the diazocane ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the diazocane ring.

    Introduction of the 3-chloro-2,2-dimethylpropanoyl group: This step involves the acylation of the diazocane ring with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a suitable base.

    Attachment of the tert-butyl group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the 3-chloro-2,2-dimethylpropanoyl moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound has a similar structural framework but differs in the substitution pattern on the diazocane ring.

    tert-Butyl 2-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate: This compound also shares structural similarities but has different functional groups and ring systems.

Properties

Molecular Formula

C16H29ClN2O3

Molecular Weight

332.9 g/mol

IUPAC Name

tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate

InChI

InChI=1S/C16H29ClN2O3/c1-15(2,3)22-14(21)19-10-6-8-18(9-7-11-19)13(20)16(4,5)12-17/h6-12H2,1-5H3

InChI Key

MHFPREFWHGOPLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)C(C)(C)CCl

Origin of Product

United States

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